N-(4-chlorophenyl)-N'-methyl-4-pyridinecarboximidamide
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Overview
Description
N-(4-chlorophenyl)-N’-methyl-4-pyridinecarboximidamide is an organic compound that belongs to the class of carboximidamides It is characterized by the presence of a 4-chlorophenyl group and a pyridine ring, which are connected through a carboximidamide linkage
Mechanism of Action
Target of Action
The primary target of N-(4-chlorophenyl)-N’-methyl-4-pyridinecarboximidamide is the Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) . VEGFR1 plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels. This receptor is essential for the survival, proliferation, and migration of endothelial cells.
Mode of Action
While the exact mode of action of N-(4-chlorophenyl)-N’-methyl-4-pyridinecarboximidamide is not explicitly mentioned in the search results, it can be inferred that the compound interacts with its target, VEGFR1, to exert its effects. The interaction likely involves binding to the receptor, which could potentially inhibit the signaling pathway associated with VEGFR1. This inhibition could lead to changes in cellular processes such as cell proliferation and migration .
Biochemical Pathways
The compound’s interaction with VEGFR1 affects the VEGF signaling pathway. VEGF signaling is crucial for angiogenesis, and its inhibition can lead to reduced blood vessel formation. This could potentially impact the growth and survival of cells that rely on these newly formed vessels for nutrients and oxygen .
Result of Action
The molecular and cellular effects of N-(4-chlorophenyl)-N’-methyl-4-pyridinecarboximidamide’s action are likely related to its inhibition of the VEGF signaling pathway. By inhibiting this pathway, the compound could potentially reduce angiogenesis, affecting the growth and survival of cells that rely on these blood vessels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-methyl-4-pyridinecarboximidamide typically involves the reaction of 4-chlorobenzonitrile with N-methyl-4-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of N-(4-chlorophenyl)-N’-methyl-4-pyridinecarboximidamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N’-methyl-4-pyridinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles like hydroxyl, amino, or alkyl groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide
- **5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- **N-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide
Uniqueness
N-(4-chlorophenyl)-N’-methyl-4-pyridinecarboximidamide stands out due to its unique combination of a 4-chlorophenyl group and a pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-(4-chlorophenyl)-N'-methylpyridine-4-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3/c1-15-13(10-6-8-16-9-7-10)17-12-4-2-11(14)3-5-12/h2-9H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FROVJBUIAZNRER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=NC=C1)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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